

# Application Notes and Protocols for ICG-OSu Antibody Labeling

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## Compound of Interest

Compound Name: ICG-OSu

Cat. No.: B2660905

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These application notes provide a detailed protocol for the conjugation of Indocyanine Green (ICG)-OSu to antibodies. This procedure is intended for researchers, scientists, and drug development professionals who require fluorescently labeled antibodies for applications such as in vivo imaging, flow cytometry, and immunofluorescence.

## Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye with a peak absorption and emission around 800 nm, making it ideal for deep tissue imaging due to minimal autofluorescence and light scattering in biological tissues.<sup>[1][2]</sup> The N-hydroxysuccinimide (NHS) ester derivative of ICG (**ICG-OSu**) is a widely used reagent for labeling antibodies.<sup>[3][4]</sup> The NHS ester reacts with primary amine groups (-NH<sub>2</sub>) on the antibody, primarily on lysine residues, to form stable amide bonds. This protocol details the materials, procedures, and quality control measures necessary for successful ICG-antibody conjugation.

## Principle of the Reaction

The labeling chemistry is based on the reaction of the N-hydroxysuccinimide (NHS) ester of ICG with primary amines on the antibody. This reaction, a nucleophilic acyl substitution, proceeds optimally at a slightly alkaline pH (8.0-9.0) where the primary amines are deprotonated and thus more nucleophilic. The NHS group is an excellent leaving group, facilitating the formation of a stable amide bond between the ICG dye and the antibody.

## Quantitative Data Summary

The following tables summarize the key quantitative parameters for the **ICG-OSu** antibody labeling protocol.

Table 1: Recommended Reagent Concentrations and Molar Ratios

Parameter	Recommended Value	Notes
Antibody Concentration	2-10 mg/mL	Higher concentrations improve labeling efficiency.
ICG-OSu Stock Solution	10 mg/mL in anhydrous DMSO	Prepare fresh before use as NHS esters are moisture sensitive.
Molar Ratio of ICG-OSu to Antibody	5:1 to 20:1	The optimal ratio should be determined empirically for each antibody. A 10:1 ratio is a common starting point.
Reaction Buffer pH	8.5 ± 0.5	An alkaline pH is crucial for the reaction.

Table 2: Incubation and Storage Conditions

Parameter	Condition	Notes
Incubation Time	30-60 minutes	Longer incubation times do not necessarily improve efficiency and may lead to antibody aggregation.
Incubation Temperature	Room Temperature (20-25°C) or 37°C	Reaction can be performed at either temperature.
Storage of ICG-OSu	≤ -15°C, desiccated and protected from light	Proper storage is critical to maintain reactivity.
Storage of Labeled Antibody	4°C for up to 2 months (with 2 mM sodium azide) or ≤ -60°C for long-term storage	Store protected from light.

## Experimental Protocol

This protocol is a general guideline and may require optimization for specific antibodies and applications.

## Materials

- Antibody (in an amine-free buffer such as PBS)
- **ICG-OSu** (Indocyanine Green-N-hydroxysuccinimide ester)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Reaction Buffer: 1 M Sodium Bicarbonate (pH 8.5-9.0) or 1 M Phosphate Buffer (pH 9.0)
- Purification Column (e.g., Sephadex G-25 desalting column)
- Phosphate Buffered Saline (PBS), pH 7.2-7.4

## Procedure

- Antibody Preparation:

- Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains Tris or glycine, the antibody must be dialyzed against PBS.
- Adjust the antibody concentration to 2-10 mg/mL.
- Add 1/10th volume of 1 M Reaction Buffer to the antibody solution to adjust the pH to  $8.5 \pm 0.5$ .
- **ICG-OSu Stock Solution Preparation:**
  - Immediately before use, dissolve **ICG-OSu** in anhydrous DMSO to a concentration of 10 mg/mL. Vortex to ensure it is fully dissolved.
- **Conjugation Reaction:**
  - Calculate the required volume of **ICG-OSu** stock solution to achieve the desired molar ratio (a 10:1 molar ratio of dye to antibody is a good starting point).
  - Add the calculated volume of **ICG-OSu** stock solution to the antibody solution while gently vortexing.
  - Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
- **Purification of the Labeled Antibody:**
  - Prepare a desalting column (e.g., Sephadex G-25) according to the manufacturer's instructions.
  - Apply the reaction mixture to the top of the column.
  - Elute the ICG-labeled antibody with PBS (pH 7.2-7.4).
  - The first colored fraction to elute will be the labeled antibody. The free, unconjugated **ICG-OSu** will elute later.

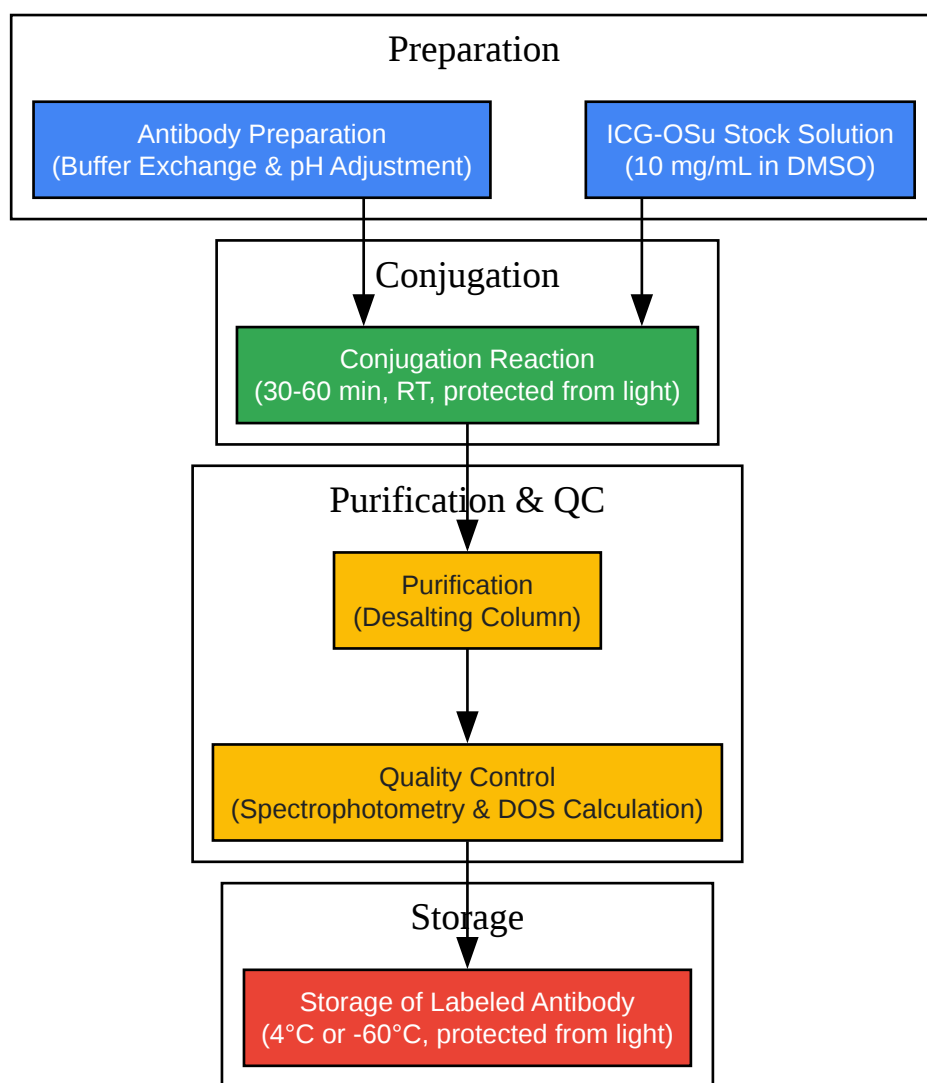
## Quality Control

The degree of substitution (DOS), which is the average number of dye molecules conjugated to each antibody molecule, is a critical parameter.

- Measure Absorbance:
  - Measure the absorbance of the purified ICG-labeled antibody at 280 nm (A<sub>280</sub>) and ~785 nm (A<sub>max</sub> for ICG).
- Calculate the Degree of Substitution (DOS):
  - The DOS can be calculated using the following formula:  $DOS = (A_{max} * \epsilon_{protein}) / ((A_{280} - (CF * A_{max})) * \epsilon_{dye})$  Where:
    - A<sub>max</sub> = Absorbance of the conjugate at ~785 nm
    - A<sub>280</sub> = Absorbance of the conjugate at 280 nm
    - $\epsilon_{protein}$  = Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M<sup>-1</sup>cm<sup>-1</sup> for IgG)
    - $\epsilon_{dye}$  = Molar extinction coefficient of ICG at ~785 nm (~230,000 M<sup>-1</sup>cm<sup>-1</sup>)
    - CF = Correction factor (A<sub>280</sub> of free dye / A<sub>max</sub> of free dye; ~0.073 for ICG-Sulfo-OSu)
  - An optimal DOS for most antibodies is typically between 2 and 10.

## Visualizations

## Experimental Workflow

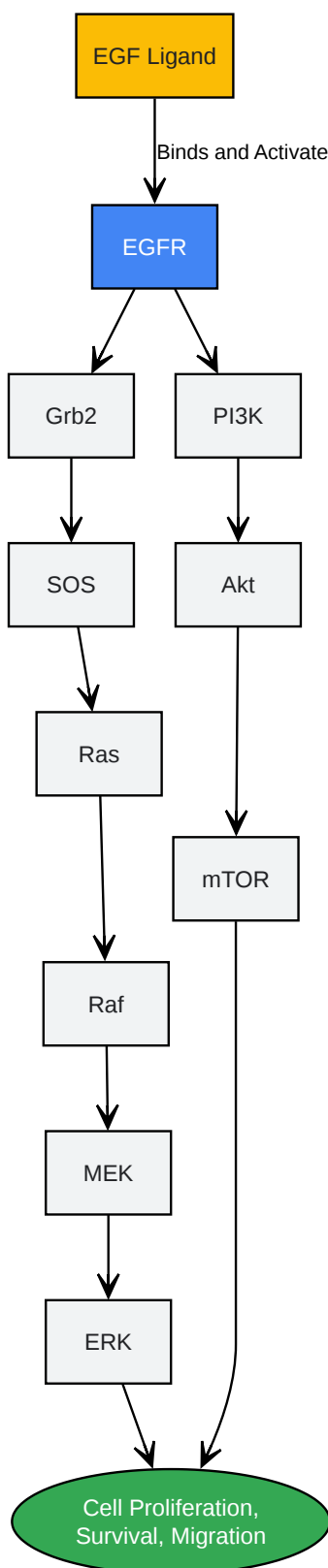


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Caption: Workflow for **ICG-OSu** Antibody Labeling.

## Example Signaling Pathway: EGFR Signaling

ICG-labeled antibodies are frequently used to target specific cell surface receptors for in vivo imaging of tumors. For example, an antibody targeting the Epidermal Growth Factor Receptor (EGFR) can be labeled with ICG to visualize tumors that overexpress EGFR.



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Caption: Simplified EGFR Signaling Pathway.

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